

Application Note & Protocol: Synthesis of Methyl 2,5-dichlorobenzoate

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Compound of Interest

Compound Name: Methyl 2,5-dichlorobenzoate

Cat. No.: B1211780

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,5-dichlorobenzoate is a significant intermediate in organic synthesis, notably utilized as a plant growth regulator and in the preparation of various pharmaceuticals and agrochemicals.^{[1][2]} This document provides a detailed protocol for the synthesis of **Methyl 2,5-dichlorobenzoate** via the Fischer esterification of 2,5-dichlorobenzoic acid with methanol, a common and effective method.^{[3][4][5][6]}

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Methyl 2,5-dichlorobenzoate**.

Parameter	Value	Reference
Starting Material	2,5-Dichlorobenzoic acid	[7]
Reagent	Absolute Methanol	[7]
Catalyst	Sulfuric Acid (concentrated)	[7]
Molar Ratio (Acid:Methanol)	Approx. 1:123	[7]
Reaction Temperature	Reflux	[3][7]
Reaction Time	5 hours	[7]
Product Yield	88%	[7]
Melting Point (Product)	319-321 K (46-48 °C)	[7]
Molecular Formula (Product)	C ₈ H ₆ Cl ₂ O ₂	[7]
Molecular Weight (Product)	205.03 g/mol	[7]

Experimental Protocol

This protocol details the synthesis of **Methyl 2,5-dichlorobenzoate** from 2,5-dichlorobenzoic acid and methanol.

Materials:

- 2,5-Dichlorobenzoic acid (2.05 g, 10 mmol)
- Absolute Methanol (50 ml)
- Concentrated Sulfuric Acid (a few drops)
- Round-bottom flask (100 ml)
- Reflux condenser
- Heating mantle
- Distillation apparatus

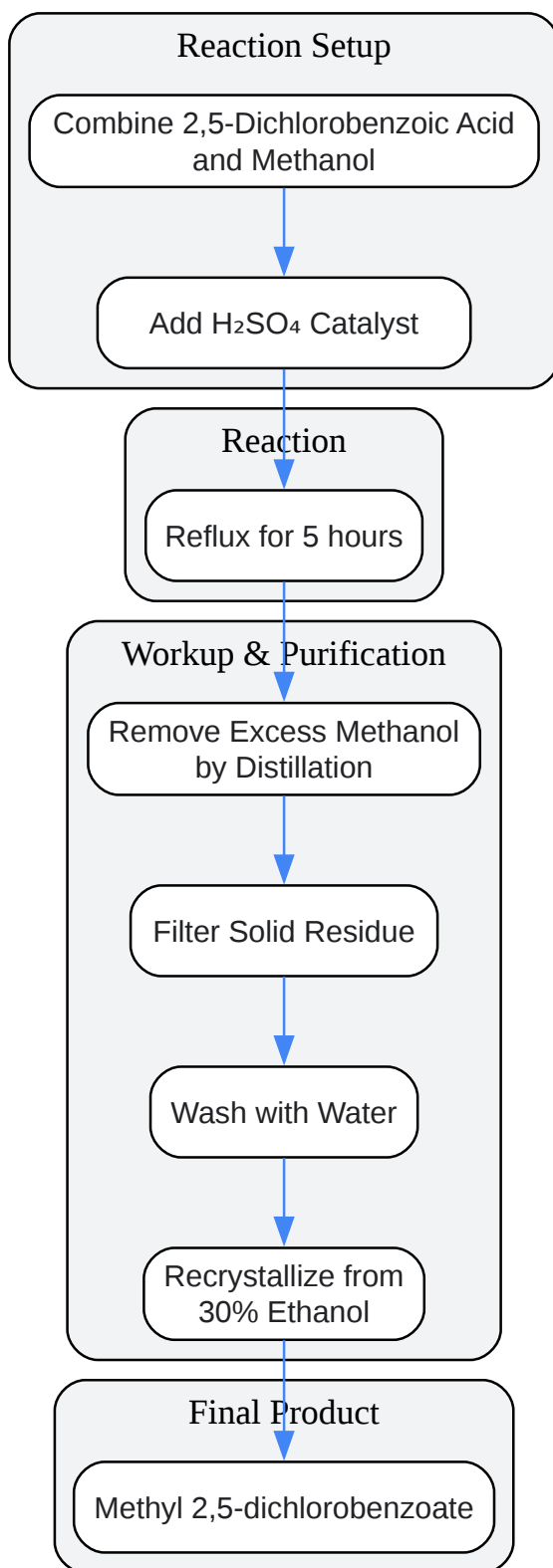
- Buchner funnel and filter paper
- Beakers
- Ethanol (30%) for recrystallization
- Distilled water

Methodology:

- **Reaction Setup:** In a 100 ml round-bottom flask, combine 2.05 g (10 mmol) of 2,5-dichlorobenzoic acid and 50 ml of absolute methanol.[7]
- **Catalyst Addition:** Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[3][7] Maintain the reflux for 5 hours to ensure the reaction goes to completion.[7]
- **Solvent Removal:** After the reflux period, allow the mixture to cool to room temperature. Remove the excess methanol by distillation.[7]
- **Isolation of Crude Product:** A solid residue will form. Isolate the solid by vacuum filtration using a Buchner funnel.[7]
- **Washing:** Wash the collected solid residue with distilled water to remove any remaining acid and other water-soluble impurities.[7]
- **Purification:** Recrystallize the crude product from 30% ethanol to obtain pure **Methyl 2,5-dichlorobenzoate**. [7]
- **Drying and Characterization:** Dry the purified crystals and determine the yield. The expected melting point of the pure product is between 319-321 K (46-48 °C).[7]

Visualizations

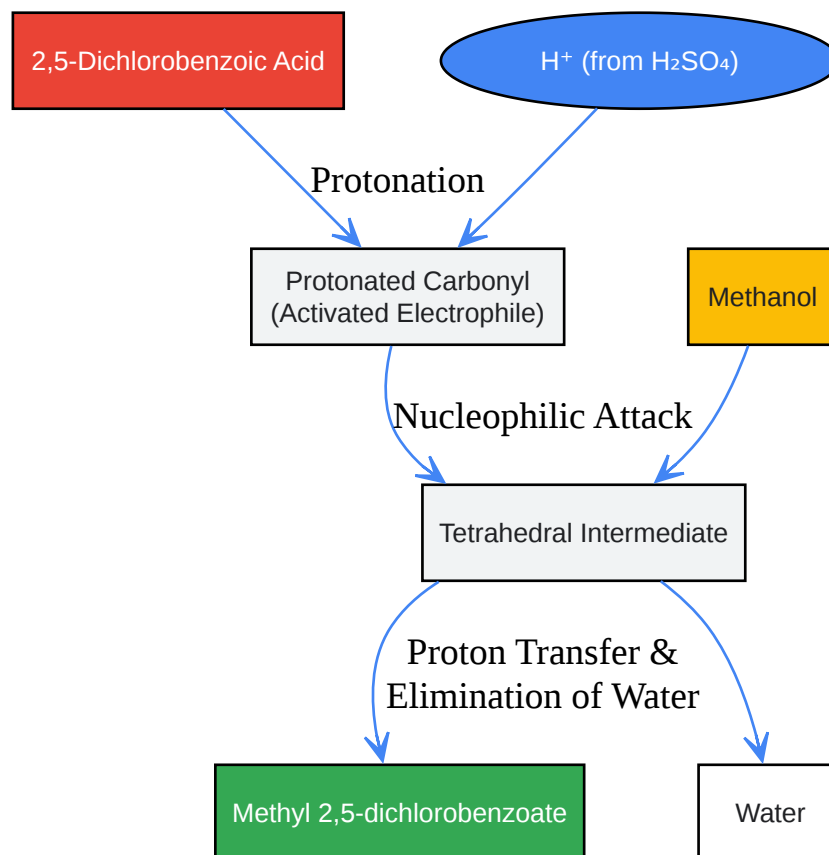
Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of **Methyl 2,5-dichlorobenzoate**.

Reaction Signaling Pathway (Fischer Esterification):



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Caption: Mechanism of the Fischer esterification for **Methyl 2,5-dichlorobenzoate** synthesis.

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